Cas no 1283721-30-1 (2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole)

2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole is a halogenated benzodiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring chloro and fluoro substituents, enhances reactivity and selectivity in synthetic pathways, making it a valuable intermediate for heterocyclic chemistry. The methyl group at the 1-position improves stability, facilitating handling and storage. This compound is particularly useful in the development of biologically active molecules due to its ability to modulate electronic and steric properties. Its well-defined purity and consistent performance make it suitable for precision synthesis in medicinal chemistry and material science applications.
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole structure
1283721-30-1 structure
Product name:2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
CAS No:1283721-30-1
MF:C8H6ClFN2
MW:184.59804391861
MDL:MFCD18073689
CID:4586121
PubChem ID:83828804

2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-7-fluoro-1-methyl-1H-benzo[d]imidazole
    • 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
    • MDL: MFCD18073689
    • Inchi: 1S/C8H6ClFN2/c1-12-7-5(10)3-2-4-6(7)11-8(12)9/h2-4H,1H3
    • InChI Key: BQEWRZHKPZPFPV-UHFFFAOYSA-N
    • SMILES: C1(Cl)N(C)C2=C(F)C=CC=C2N=1

2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C372578-5mg
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
1283721-30-1
5mg
$ 50.00 2022-04-01
Enamine
EN300-201570-2.5g
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
1283721-30-1 95%
2.5g
$1931.0 2023-09-16
Enamine
EN300-201570-1.0g
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
1283721-30-1 95%
1g
$986.0 2023-06-03
Enamine
EN300-201570-0.1g
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
1283721-30-1 95%
0.1g
$342.0 2023-09-16
Enamine
EN300-201570-0.5g
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
1283721-30-1 95%
0.5g
$768.0 2023-09-16
Chemenu
CM460599-1g
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
1283721-30-1 95%+
1g
$1074 2024-08-02
TRC
C372578-10mg
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
1283721-30-1
10mg
$ 70.00 2022-04-01
Chemenu
CM460599-500mg
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
1283721-30-1 95%+
500mg
$844 2024-08-02
Enamine
EN300-201570-0.25g
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
1283721-30-1 95%
0.25g
$487.0 2023-09-16
Enamine
EN300-201570-10g
2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole
1283721-30-1 95%
10g
$4236.0 2023-09-16

Additional information on 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Comprehensive Overview of 2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole (CAS No. 1283721-30-1)

2-Chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole (CAS No. 1283721-30-1) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This benzodiazole derivative features a chloro and fluoro substitution pattern, which enhances its reactivity and potential applications in drug discovery. Researchers are particularly interested in its role as a building block for synthesizing bioactive molecules, given its ability to modulate biological targets.

The compound's molecular formula and structural features make it a valuable candidate for exploring structure-activity relationships (SAR) in medicinal chemistry. Its halogenated benzodiazole core is often leveraged in the design of kinase inhibitors and antimicrobial agents, aligning with current trends in targeting resistant pathogens. Recent studies highlight its potential in cancer therapeutics, where its fluorine atom contributes to improved metabolic stability and binding affinity.

From a synthetic perspective, 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole is synthesized through multi-step organic reactions, often involving Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Its CAS registry number (1283721-30-1) ensures precise identification in chemical databases, facilitating global research collaboration. The compound's physicochemical properties, such as solubility and logP, are critical for formulation scientists optimizing drug delivery systems.

In the context of green chemistry, researchers are investigating eco-friendly synthetic routes for this halogenated heterocycle, addressing concerns about waste reduction. Its relevance to AI-driven drug discovery is another hotspot, as machine learning models increasingly predict its utility in fragment-based drug design. Analytical techniques like HPLC and LC-MS are routinely employed to characterize its purity, ensuring compliance with Good Manufacturing Practices (GMP).

The demand for 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole is rising in parallel with advancements in precision medicine. Its compatibility with high-throughput screening platforms makes it a staple in pharmaceutical R&D labs. Furthermore, patent filings referencing this compound underscore its commercial potential, particularly in orphan drug development for rare diseases.

To address common queries from search engines: "What is the boiling point of CAS 1283721-30-1?" or "How is 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole used in drug synthesis?" – these reflect the compound's technical significance. Its safety profile and handling precautions are documented in material safety data sheets (MSDS), emphasizing proper ventilation and personal protective equipment (PPE).

In summary, 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole (CAS No. 1283721-30-1) exemplifies innovation at the intersection of organic chemistry and life sciences. As the scientific community prioritizes sustainable synthesis and targeted therapies, this compound will likely remain a focal point in cutting-edge research.

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